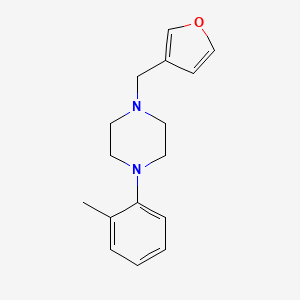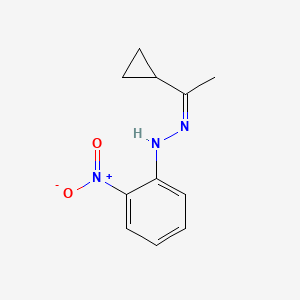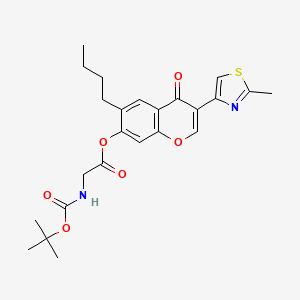
hexyl 1-tert-butyl-2-aziridinecarboxylate
Descripción general
Descripción
Hexyl 1-tert-butyl-2-aziridinecarboxylate is a chemical compound that belongs to the class of aziridinecarboxylates. It is a versatile compound that has gained significant attention in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of hexyl 1-tert-butyl-2-aziridinecarboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions. It has been shown to undergo ring-opening reactions with various electrophiles such as aldehydes, ketones, and epoxides.
Biochemical and Physiological Effects:
Hexyl 1-tert-butyl-2-aziridinecarboxylate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antibacterial and antifungal activities. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of hexyl 1-tert-butyl-2-aziridinecarboxylate is its versatility. It can be used as a building block for the synthesis of various compounds. Additionally, it has been shown to exhibit antibacterial, antifungal, and anticancer activities. However, one of the major limitations of hexyl 1-tert-butyl-2-aziridinecarboxylate is its low solubility in water, which makes it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the use of hexyl 1-tert-butyl-2-aziridinecarboxylate in scientific research. One of the directions is the synthesis of chiral compounds using hexyl 1-tert-butyl-2-aziridinecarboxylate as a reagent. Another direction is the study of its mechanism of action and its biochemical and physiological effects. Additionally, it can be used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.
Aplicaciones Científicas De Investigación
Hexyl 1-tert-butyl-2-aziridinecarboxylate has been extensively used in scientific research. It has been used as a building block for the synthesis of various compounds such as amino acid derivatives, β-lactams, and heterocycles. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used as a reagent in the synthesis of chiral compounds.
Propiedades
IUPAC Name |
hexyl 1-tert-butylaziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-5-6-7-8-9-16-12(15)11-10-14(11)13(2,3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEBWZNLIOCPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1CN1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl 1-tert-butylaziridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(5-nitro-2-furyl)methyl]-2-piperidinecarboxylate](/img/structure/B3835769.png)
![2,6-di-tert-butyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3835777.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3835779.png)
![9-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835787.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B3835798.png)
![1-methyl-4-(3-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B3835800.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(3,5,6-trimethyl-2-pyrazinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B3835815.png)


![2-[(1-naphthylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3835840.png)

![2-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3835858.png)
![3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3835861.png)
![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3835872.png)